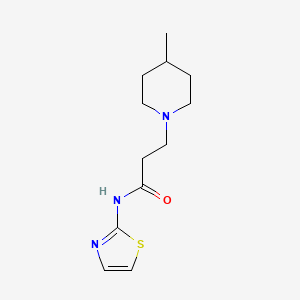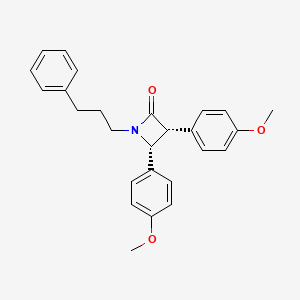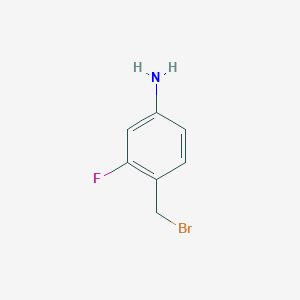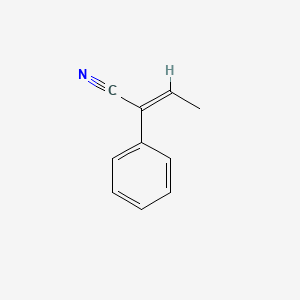![molecular formula C37H49N3O3 B14162926 octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate CAS No. 368434-27-9](/img/structure/B14162926.png)
octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features an indole core with an octadecyl ester group and a diazenyl linkage to a hydroxynaphthalene moiety, making it a unique and potentially valuable molecule for various scientific research applications.
Vorbereitungsmethoden
The synthesis of octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . The diazenyl linkage can be introduced through azo coupling reactions, where an aromatic amine reacts with a diazonium salt. The final step involves esterification with octadecyl alcohol to form the octadecyl ester group .
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene moiety can be oxidized to form quinones.
Reduction: The azo linkage can be reduced to form amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens or nitro groups . The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate has several potential scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules or as a probe in studying reaction mechanisms.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, such as proteins and nucleic acids.
Wirkmechanismus
The mechanism of action of octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate is likely related to its ability to interact with various molecular targets. The indole core can bind to multiple receptors and enzymes, influencing biological pathways. The diazenyl linkage and hydroxynaphthalene moiety may also contribute to its activity by facilitating interactions with specific proteins or nucleic acids .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other indole derivatives with different substituents on the indole ring or variations in the ester group. For example:
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An indole derivative with antiviral activity.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: An indole derivative with antiviral properties.
Octadecyl 5-[(E)-(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate is unique due to its specific combination of an octadecyl ester group, a diazenyl linkage, and a hydroxynaphthalene moiety, which may confer distinct biological and chemical properties .
Eigenschaften
CAS-Nummer |
368434-27-9 |
|---|---|
Molekularformel |
C37H49N3O3 |
Molekulargewicht |
583.8 g/mol |
IUPAC-Name |
octadecyl 5-[(8-hydroxynaphthalen-1-yl)diazenyl]-1H-indole-2-carboxylate |
InChI |
InChI=1S/C37H49N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26-43-37(42)34-28-30-27-31(24-25-32(30)38-34)39-40-33-22-18-20-29-21-19-23-35(41)36(29)33/h18-25,27-28,38,41H,2-17,26H2,1H3 |
InChI-Schlüssel |
MXJSNXTWUUZRAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C1=CC2=C(N1)C=CC(=C2)N=NC3=CC=CC4=C3C(=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(Z)-N-(6-acetamido-3-allylbenzo[d]thiazol-2(3H)-ylidene)-3-fluorobenzamide](/img/structure/B14162858.png)
![2,2-Dimethyl-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-1-propanone](/img/structure/B14162864.png)
![Cyclohexaneacetic acid, 4-[4-[[(4,6-dichloro-5-pyrimidinyl)carbonyl][2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]ethyl]amino]phenyl]-, methyl ester, trans-](/img/structure/B14162872.png)

![N-[5-[(2-fluorophenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B14162886.png)





![3-(5-Isobutyl-[1,2,4]oxadiazol-3-yl)-6-methyl-quinolin-2-ol](/img/structure/B14162914.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethoxy]benzonitrile](/img/structure/B14162919.png)
![Dimethyl bicyclo[2.2.2]oct-5-ene-2,3-dicarboxylate](/img/structure/B14162922.png)
